molecular formula C17H20N2O4S B2923273 methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate CAS No. 2097860-04-1

methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate

Cat. No.: B2923273
CAS No.: 2097860-04-1
M. Wt: 348.42
InChI Key: DXAPTSHLIWDBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate” is a chemical compound with the molecular formula C17H20N2O4S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an indole ring, a pyrrolidine ring, and a sulfanyl acetate group. The indole ring is a prevalent moiety in many natural products and drugs .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Derivatives Synthesis : Research has shown the transformation of similar sulfanyl-acetate compounds under specific conditions, leading to the unexpected formation of derivatives like 5,6-dihydropyridin-2(1H)-one and tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine. Such transformations indicate the compound's potential in generating novel heterocyclic structures through acid catalysis (Nedolya et al., 2018).
  • Heterocyclic Compounds Synthesis : Studies have focused on synthesizing 1-substituted 7-methoxymitosenes, showcasing the capability of related compounds in the formation of complex heterocyclic structures, pivotal for pharmaceutical applications (Kametani et al., 1977).

Material Science and Crystal Structure

  • Molecular Structure Investigation : The synthesis and characterization of similar compounds have been documented, where crystal structure analysis via X-ray crystallography revealed intricate molecular interactions. Such studies are fundamental for understanding the compound's behavior in different states and for designing materials with specific properties (Mao et al., 2015).

Pharmaceutical and Biological Applications

  • Antimicrobial Activities : Research on thiazoles and their derivatives, structurally related to the given compound, have shown promising antimicrobial activities. This highlights the compound's potential role in developing new antimicrobial agents by synthesizing fused derivatives with specific biological activities (Wardkhan et al., 2008).

Advanced Synthetic Techniques

  • Pyrrolizidines and Indolizidines Synthesis : The compound's related structures have been utilized in synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines. These compounds are significant for the synthesis of natural products and bioactive molecules, demonstrating advanced applications in organic synthesis and medicinal chemistry (Back & Nakajima, 2000).

Properties

IUPAC Name

methyl 2-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-22-12-4-3-11-7-15(18-14(11)8-12)17(21)19-6-5-13(9-19)24-10-16(20)23-2/h3-4,7-8,13,18H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAPTSHLIWDBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.